molecular formula C21H39O4Na; C19H35O4Na (major components)<br>C24H43NaO6 B148138 Sodium stearoyl-2-lactylate CAS No. 25383-99-7

Sodium stearoyl-2-lactylate

Cat. No. B148138
CAS RN: 25383-99-7
M. Wt: 450.6 g/mol
InChI Key: ODFAPIRLUPAQCQ-UHFFFAOYSA-M
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Description

Sodium stearoyl-2-lactylate (SSL) is a versatile emulsifier used in various food applications. It is known for its ability to improve the mixability and stability of ingredients, which is particularly beneficial in bakery products and meat quality enhancement. SSL is also used as a surfactant to stabilize phase change materials (PCMs) for energy storage applications .

Synthesis Analysis

The synthesis of SSL involves the reaction of stearic acid with lactic acid, resulting in compounds such as stearoyl lactate (SL) and stearoyl-2-lactylate (SLL). Commercial SSL products contain a mixture of these compounds along with free lactic acid and stearic acid. The exact composition of SSL can be determined using techniques such as thin layer chromatography (TLC) and liquid chromatography with mass spectroscopy (LC-MS) .

Molecular Structure Analysis

SSL molecules consist of a long hydrophobic tail (stearic acid) and a hydrophilic head (lactic acid derivatives), which allows them to act as effective emulsifiers. The molecular interactions between SSL molecules contribute to the formation of lamellar crystals and complex structures with other molecules, such as amylopectin, which can influence the thermal and crystallinity properties of starches .

Chemical Reactions Analysis

SSL can interact with gluten proteins in wheat flour dough, affecting the gluten polymerization during baking. This interaction can alter the texture and firmness of baked products. Additionally, SSL forms complexes with amylopectin, which can modify the gelatinization and retrogradation behavior of wheat starch .

Physical and Chemical Properties Analysis

SSL has been shown to influence the physical properties of food products, such as the solid fat content (SFC), oil bonding capability (OBC), and firmness of oleogels. It can also affect the melting temperature and latent heat of PCMs, thereby enhancing their thermal conductivity and heat storage behavior. The stability of SSL in various applications, including its thermal behavior in NCPCMs and its role in the quality of bread, has been extensively studied .

In the context of animal studies, SSL has been found to be well-tolerated at high dietary levels without significant adverse effects, indicating its safety for consumption. It has also been evaluated for its effects on growth performance, meat quality, and nutrient digestibility in livestock .

Scientific Research Applications

Oleogel Formation and Bread Application

Sodium stearoyl lactylate (SSL) has been effectively used as a gelling agent to structure oleogels with sunflower oils. Higher concentrations of SSL result in denser crystalline networks, enhancing mechanical strength and oil retention. Such SSL oleogels mimic the functionality of crystalline network structures formed by triacylglycerol, indicating potential applications in food chemistry, particularly in bakery products (Meng et al., 2019).

Animal Nutrition

SSL supplementation in energy-reduced diets for broilers has shown positive effects on growth performance, nutrient digestibility, and blood lipid profiles. It helps in improving energy and fat digestibility, thereby enhancing the overall growth performance in broilers (Hoque et al., 2022).

Analytical Methods in Food Science

Developing quantitative methods for the determination of stearoyl-lactylates in foods is crucial for ensuring compliance with food regulations. Advanced techniques like GC-FID and LC-MS have been employed for the accurate determination of SSL in food products, enhancing our understanding of its use and regulation in the food industry (Cucu et al., 2014).

Surfactant and Emulsifier Properties

SSL exhibits properties of a surfactant, showing potential in various applications such as viscosity building and foam boosting. Its synthesis and performance properties have been studied, highlighting its role in the personal care and food industry (Meshram & Jadhav, 2012).

Meat Quality Improvement

Supplementing SSL in the diets of finishing pigs has been researched for its effects on meat quality. While it does not significantly impact growth performance compared to diets without emulsifiers, SSL supplementation does not adversely affect meat quality attributes, including backfat thickness and lean muscle percentage (Yun et al., 2019).

Phase Change Materials in Energy Storage

SSL has been used to stabilize nano-composite phase change materials, enhancing their thermal conductivity and efficiency in energy storage systems. This application in renewable energy demonstrates SSL's versatility beyond the food industry (Nourani et al., 2016).

Enhancement of Bread Quality

Studies have shown that SSL can significantly improve the texture and quality of bread. It contributes to a finer dough structure, positively impacting the sensory properties of bread products (Li et al., 2013).

Mechanism of Action

Target of Action

Sodium stearoyl-2-lactylate (SSL) primarily targets gluten proteins in food products . It interacts with these proteins, promoting their aggregation .

Mode of Action

SSL is a versatile emulsifier with both ionic and nonpolar properties . This allows it to interact with gluten proteins, promoting their aggregation . SSL’s ability to create and trap air bubbles also allows it to act as a foaming agent .

Biochemical Pathways

SSL is synthesized from food-grade stearic acid (mostly from palm oil), lactic acid (from the fermentation of sugar beet or chemical synthesis), and sodium hydroxide . It is produced by the esterification of stearic acid and lactic acid to form stearoyl lactylic acid, which is then neutralized into the sodium salt with sodium hydroxide .

Pharmacokinetics

and biodegradable. It is typically manufactured using biorenewable feedstocks , making it a sustainable choice for food production.

Result of Action

As a dough conditioner, SSL strengthens the gluten in bread, making it more extensible . This improves the dough’s ability to rise, increasing the volume of the finished product . SSL is also used as a whipping agent that produces fluffiness in artificial whipped cream, icings, and fillings .

Action Environment

SSL is slightly hygroscopic, soluble in ethanol and in hot oil or fat, and dispersible in warm water . These properties make SSL an excellent emulsifier for fat-in-water emulsions and allow it to function as a humectant . Under strong acid or strong alkali conditions, ssl can easily hydrolyze .

Safety and Hazards

SSL is generally considered safe, but some people may experience an allergic reaction to it . As an individual chemical, SSL may cause slight skin or eye irritation, and if inhaled in its pure form, it may be slightly irritating to the respiratory tract .

Biochemical Analysis

Biochemical Properties

Sodium stearoyl-2-lactylate is known to interact with gluten proteins promoting their aggregation . Its nonpolar portion allows it to interact with the hydrophobic regions of starch to delay the onset of staling . It is also used as a whipping agent that produces fluffiness in artificial whipped cream, icings, and fillings .

Cellular Effects

In vitro studies have shown that this compound can alter gut microbiota. It was found that 0.025% (w/v) of this compound reduced the relative abundance of the bacterial class Clostridia and others . It significantly reduced concentrations of butyrate, and increased concentrations of propionate compared to control cultures .

Molecular Mechanism

This compound is synthesized from food-grade stearic acid (mostly from palm oil), lactic acid (from the fermentation of sugar beet or chemical synthesis) and sodium hydroxide . Its linear-shaped chemical structure gives it the capacity to access gelatinized amylose inner helix. Its lipophilic moiety binds to the interior of the helix and the hydrophilic side to water, hence retarding retrogradation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to alter gut microbiota over time . It significantly reduced concentrations of butyrate, and increased concentrations of propionate compared to control cultures . The presence of this compound increased lipopolysaccharide, LPS and flagellin in cultured communities, thereby enhancing the proinflammatory potential of this compound-selected bacterial communities .

Dosage Effects in Animal Models

In animal models, this compound supplementation has been observed to improve growth performance. For example, in growing pigs, the addition of a low-net-energy diet with 0.05% this compound as an emulsifier enhanced the body weight and daily gain with no adverse effects on nutrient digestibility .

Metabolic Pathways

It is known to interact with gluten proteins and starch, affecting their biochemical properties .

Transport and Distribution

It is known to be dispersible in warm water .

properties

IUPAC Name

sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFAPIRLUPAQCQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5793-94-2 (Parent)
Record name Sodium stearoyl lactylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383997
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DSSTOX Substance ID

DTXSID8027872
Record name Sodium stearoyl lactylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White or slightly yellowish powder or brittle solid with a characteristic odour
Record name Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Record name SODIUM STEAROYL-2-LACTYLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Insoluble in water. Soluble in ethanol
Record name SODIUM STEAROYL-2-LACTYLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS RN

25383-99-7
Record name Sodium stearoyl lactylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium stearoyl lactylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-stearoyllactate
Source European Chemicals Agency (ECHA)
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Record name SODIUM STEAROYL LACTYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Sodium stearoyl-2-lactylate function as an emulsifier in food applications?

A: this compound acts as an emulsifier by interacting with both water and fat molecules. Its hydrophilic (water-loving) and lipophilic (fat-loving) components allow it to create a stable mixture, preventing separation and improving texture in baked goods [].

Q2: What are the specific effects of this compound on dough properties and bread quality?

A: this compound improves dough stability [, , ], enhances loaf volume [, ], and contributes to a softer crumb texture [, ] in bread. These effects are attributed to its interactions with gluten and starch within the dough matrix.

Q3: Does this compound impact the shelf life of bakery products?

A: this compound can contribute to a longer shelf life in bakery products like bread [] and chapatis [] by inhibiting staling. It achieves this by interacting with starch molecules, retarding their retrogradation and maintaining softness.

Q4: How does this compound interact with other food additives, such as enzymes, in bakery products?

A: this compound can work synergistically with enzymes like alpha-amylase to improve bread volume and crumb structure [, ]. This synergistic effect is likely due to the combined impact on starch functionality and dough properties.

Q5: Are there any applications of this compound beyond traditional bakery products?

A: this compound has been explored for its potential in improving the texture and stability of gluten-free cheese bread []. It's also used in confectionery coatings to create stable emulsions with desirable texture and melting properties [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C21H39NaO4, and its molecular weight is 382.52 g/mol.

Q7: Is there spectroscopic data available to characterize this compound?

A7: While the provided research papers do not specify detailed spectroscopic data, standard analytical techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to characterize its structure.

Q8: How does this compound perform under different processing conditions, such as high temperatures during baking?

A: this compound is stable at high temperatures encountered during baking [, ] and retains its functionality, making it suitable for use in bakery products.

Q9: Are there any alternative emulsifiers with similar functionalities to this compound in bakery applications?

A: Yes, alternative emulsifiers like DATEM, monoglycerides, and lecithin [, , ] offer comparable functionalities to this compound in bakery applications. The choice of emulsifier often depends on the specific product requirements and desired characteristics.

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